Dibenzyl maleate
Description
Dibenzyl maleate (CAS: 523-31-9), chemically known as the dibenzyl ester of maleic acid, is synthesized via esterification of maleic anhydride with benzyl alcohol in the presence of sulfuric acid as a catalyst . This compound is a colorless to pale yellow liquid with a molecular weight of 346.38 g/mol and a boiling point of approximately 493.8°C . Its primary application lies in polymer chemistry, where it serves as a monomer in copolymers designed to act as pour point depressants (PPDs) for crude oil, improving flow properties at low temperatures .
Properties
IUPAC Name |
dibenzyl but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZVJYPXOWWFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278474 | |
| Record name | Dibenzyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-26-0 | |
| Record name | Dibenzyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
Traditional approaches employ acid catalysis, typically using concentrated sulfuric acid, to esterify maleic acid with benzyl alcohol. A representative procedure involves refluxing maleic acid (1 equiv.) with benzyl alcohol (2.2 equiv.) and H₂SO₄ (0.2 mL) at 80°C for 16 hours. The crude product is purified via silica gel chromatography, yielding dibenzyl maleate in 40–60% yields. However, this method faces challenges, including prolonged reaction times and competing isomerization to the thermodynamically stable dibenzyl fumarate.
Base-Mediated Synthesis
Modern protocols favor base-mediated reactions to suppress isomerization. A widely adopted method involves reacting maleic acid (1 equiv.) with benzyl bromide (2 equiv.) in dimethylformamide (DMF) using potassium carbonate (1.1 equiv.) as a base at 0°C. After 24–48 hours, the mixture is concentrated and chromatographed to isolate this compound in 85% yield (Table 1).
Table 1: Base-Mediated Synthesis of this compound
Optimized Synthetic Protocols
Role of Base Stoichiometry
Increasing the base loading enhances reaction efficiency. A modified protocol using 2.2 equiv. of K₂CO₃ achieves 92% yield by ensuring complete deprotonation of maleic acid, thereby accelerating nucleophilic attack by benzyl bromide. This optimization reduces side product formation, as confirmed by ¹H NMR analysis.
Solvent and Temperature Effects
Solvent polarity critically influences reaction kinetics. Polar aprotic solvents like DMF stabilize the carboxylate intermediate, whereas dichloromethane (DCM) or tetrahydrofuran (THF) results in incomplete conversion. Elevated temperatures (e.g., room temperature) marginally improve rates but risk fumarate formation, necessitating strict temperature control below 10°C.
Alternative Preparation Routes
Ozonolysis Approach
An unconventional route involves ozonolysis of this compound-fumarate mixtures. Treating a 1:1 mixture of this compound and fumarate with ozone at −78°C in DCM, followed by reductive workup with dimethyl sulfide, yields benzyl glyoxylate (36%) alongside recovered this compound. While mechanistically intriguing, this method’s synthetic utility is limited by low yields and operational complexity.
Characterization and Analytical Data
Spectroscopic Identification
¹H NMR (CDCl₃) of this compound exhibits characteristic signals at δ 7.37 (10H, s, Ar–H), 6.28 (2H, s, CH=CH), and 5.17 (4H, s, CH₂Ph). The absence of peaks above δ 6.5 confirms the maleate structure, distinguishing it from the fumarate isomer. FTIR spectra show strong C=O stretches at 1715 cm⁻¹ and C–O ester vibrations at 1260 cm⁻¹.
Table 2: Analytical Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.37 (Ar–H), 6.28 (CH=CH) | |
| ¹³C NMR | δ 163.4 (C=O), 132.4 (CH=CH) | |
| FTIR | 1715 cm⁻¹ (C=O) |
Comparative Analysis of Methods
Base-mediated synthesis outperforms acid-catalyzed and ozonolysis routes in yield, scalability, and reproducibility (Table 3). The optimized K₂CO₃-DMF system achieves near-quantitative conversion, whereas ozonolysis remains a niche method for glyoxylate synthesis.
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Acid-Catalyzed | 40–60 | Moderate | Low |
| Base-Mediated | 85–92 | High | High |
| Ozonolysis | 36 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Dibenzyl maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with this compound under acidic or basic conditions.
Major Products
The major products formed from these reactions include maleic acid, benzyl alcohol, and various substituted esters depending on the reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Dibenzyl maleate serves as an important building block in organic synthesis and polymer chemistry. Its reactivity is influenced by the electron-withdrawing nature of the maleate group and the electron-donating properties of the benzyl groups, allowing it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions.
Synthesis Process
The synthesis of this compound typically involves the esterification of maleic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The general reaction conditions are summarized in Table 1.
| Reactants | Catalyst | Temperature | Product |
|---|---|---|---|
| Maleic Anhydride + Benzyl Alcohol | Sulfuric Acid (1%) | 75°C | This compound |
Biological Applications
This compound and its derivatives have been studied for their potential biological activities, particularly in the fields of medicine and pharmacology.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves alkylation of DNA, leading to cell cycle arrest and apoptosis. A notable case study demonstrated that this compound inhibited proliferation in human breast cancer cell lines with effective concentrations yielding significant cytotoxicity.
Anti-inflammatory Effects
Certain derivatives of this compound have shown promising anti-inflammatory properties. For instance, a derivative was evaluated in animal models, demonstrating a 59% inhibition of inflammation at a dose of 20 mg/kg.
Table 2: Biological Activity Summary
| Activity Type | Effect | Study Reference |
|---|---|---|
| Anticancer | Cytotoxicity (IC50) | Case Study 1 |
| Anti-inflammatory | 59% inhibition | Case Study 2 |
| Analgesic | Pain relief | Ongoing research |
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers, resins, and plasticizers. Its ability to copolymerize with other monomers, such as styrene, allows for tailored material properties suitable for specific applications.
Copolymerization Studies
this compound can be copolymerized with styrene to create materials with enhanced performance characteristics. Research has shown that while this compound has a lower reactivity ratio compared to styrene, it can still yield copolymers useful as suspending agents in superabsorbent oil resins.
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Activity
Research on derivatives of this compound indicated that specific modifications could enhance anti-inflammatory effects. One derivative exhibited significant anti-inflammatory activity in preclinical models.
Mechanism of Action
The mechanism of action of dibenzyl maleate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis, leading to the formation of maleic acid and benzyl alcohol. The double bond in the maleate moiety can participate in addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzyl Fumarate (Trans Isomer)
Dibenzyl fumarate (CAS: N/A), the trans isomer of dibenzyl maleate, shares the same molecular formula (C₂₂H₁₈O₄) but differs in stereochemistry. Key distinctions include:
- This stability is critical in applications requiring specific stereochemical configurations.
- Reactivity: Both esters participate in cyclopropanation reactions with ethyl dibromofluoroacetate (EDBFA), yielding the same fluorinated cyclopropane product.
Table 1: Stereochemical and Reactivity Comparison
Alkyl Maleates (Dibutyl, Dioctyl, and Dimethyl Maleates)
Alkyl maleates vary in ester chain length, impacting their physical properties and applications:
Table 2: Physical and Industrial Properties of Alkyl Maleates
- Solubility : this compound’s aromatic benzyl groups render it less polar than shorter-chain analogs like dimethyl maleate, which is soluble in water and polar solvents .
- Thermal Stability : Longer alkyl chains (e.g., dioctyl) lower boiling points compared to dibenzyl derivatives due to reduced molecular interactions .
Biological Activity
Dibenzyl maleate, an organic compound with the molecular formula C₁₈H₁₆O₄, is the dibenzyl ester of maleic acid. It is notable for its potential biological activities, which have been explored in various scientific studies. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
This compound can be synthesized through several methods, typically involving the reaction of maleic anhydride with benzyl alcohol in the presence of a catalyst. A common synthetic route includes heating one mole of maleic anhydride with two moles of benzyl alcohol at 75°C with sulfuric acid as a catalyst. The reaction yields this compound after purification processes such as washing and distillation .
The biological activity of this compound is influenced by its chemical structure. The electron-withdrawing nature of the maleate moiety combined with the electron-donating properties of the benzyl groups enhances its reactivity. This unique structure allows this compound to participate in various chemical transformations, making it a versatile compound in both organic synthesis and biological applications .
Biological Activities
This compound and its derivatives have been studied for various biological activities:
- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : this compound has demonstrated potential anti-inflammatory effects in vitro. In a study involving RAW 264.7 macrophage cells, treatment with this compound resulted in decreased production of pro-inflammatory cytokines .
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines. For example, this compound has been evaluated for its ability to induce apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, this compound was tested on RAW 264.7 cells. The results showed that treatment with 100 µg/mL of this compound significantly reduced nitric oxide production compared to control groups, indicating its potential to modulate inflammatory responses .
Comparative Analysis
The following table summarizes key findings regarding the biological activities of this compound compared to other related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Effective (MIC: 32 µg/mL) | Significant reduction in NO | Induces apoptosis |
| Benzyl Alcohol | Limited | Minimal | Low |
| Maleic Acid | None | None | None |
Q & A
Q. What experimental protocols are recommended for synthesizing dibenzyl maleate, and how can purity be validated?
this compound is typically synthesized via esterification of maleic acid with benzyl alcohol, catalyzed by sulfuric acid or p-toluenesulfonic acid. Key parameters include maintaining a molar excess of benzyl alcohol (e.g., 1:2.5 maleic acid-to-alcohol ratio) and refluxing at 120–140°C under inert atmosphere to prevent oxidation . Post-synthesis, purification via fractional distillation or recrystallization is critical. Purity validation should combine 1H/13C NMR (to confirm ester bond formation and absence of unreacted alcohol) and HPLC with a C18 column (using acetonitrile/water mobile phase) to quantify impurities below 1% .
Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?
Standardize measurements using:
- Thermogravimetric Analysis (TGA) to determine thermal stability (e.g., decomposition onset temperature).
- Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions.
- Karl Fischer titration for water content analysis, critical for hygroscopicity assessment. Report conditions explicitly (e.g., heating rate: 10°C/min; N2 flow: 50 mL/min) to enable replication .
Q. What analytical techniques are optimal for detecting degradation products in this compound under ambient storage?
Use gas chromatography-mass spectrometry (GC-MS) coupled with accelerated stability testing (40°C/75% relative humidity for 6 months). Monitor for hydrolysis products like maleic acid and benzyl alcohol. Quantify degradation kinetics using Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling optimize this compound synthesis via reactive distillation?
Adapt methodologies from dimethyl maleate simulations :
- Use Aspen Plus or COMSOL to model vapor-liquid equilibrium (VLE) data for the maleic acid-benzyl alcohol system.
- Optimize parameters: Theoretical stages (15–20), reflux ratio (0.2–0.5), and feed molar ratio (1:3–1:5). Validate with pilot-scale experiments comparing predicted vs. actual conversion rates.
- Include sensitivity analysis to identify critical variables (e.g., reboiler duty impact on purity) .
Q. What mechanistic insights explain the lower thermal stability of this compound compared to its fumarate isomer?
Maleate’s cis-configuration induces steric strain, reducing stability. Investigate via:
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound polymerization?
Design a meta-analysis framework:
- Systematically compare reaction conditions (e.g., initiator type, solvent polarity) across studies.
- Use multivariate regression to isolate variables affecting molecular weight distribution.
- Validate hypotheses via controlled experiments with standardized catalysts (e.g., AIBN vs. benzoyl peroxide) and GPC for chain-length analysis .
Q. What strategies mitigate batch-to-batch variability in this compound-based polymer formulations?
Implement Quality-by-Design (QbD) principles:
- Define critical quality attributes (CQAs) like viscosity and glass transition temperature (Tg).
- Use Design of Experiments (DoE) to optimize monomer/initiator ratios and curing temperatures.
- Apply PAT (Process Analytical Technology) tools (e.g., inline Raman spectroscopy) for real-time monitoring .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting data arise (e.g., divergent kinetic rates), perform error-propagation analysis and replicate experiments under harmonized conditions. Publish negative results in supplementary materials to aid peer review .
- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Figshare or Zenodo , adhering to FAIR principles. Provide stepwise protocols in supplementary files .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
